molecular formula C18H16ClN5OS3 B12155354 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B12155354
M. Wt: 450.0 g/mol
InChI Key: JQDVUERHZNREOW-CIAFOILYSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a pyridine moiety

Preparation Methods

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the chlorobenzyl group. The final steps involve the coupling of the thiadiazole derivative with the pyridine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring and the pyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and pyridine-containing molecules. Compared to these, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This detailed overview provides a comprehensive understanding of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16ClN5OS3

Molecular Weight

450.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C18H16ClN5OS3/c1-12(14-3-2-8-20-9-14)21-22-16(25)11-27-18-24-23-17(28-18)26-10-13-4-6-15(19)7-5-13/h2-9H,10-11H2,1H3,(H,22,25)/b21-12+

InChI Key

JQDVUERHZNREOW-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

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